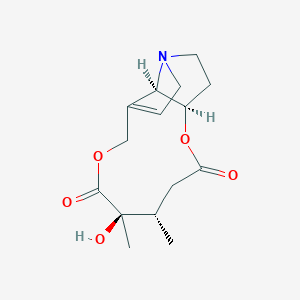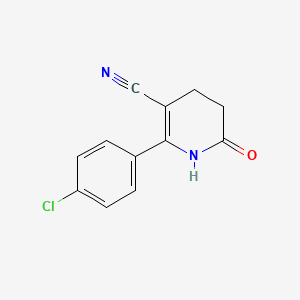
Crobarbatine
Descripción general
Descripción
Synthesis Analysis
The synthesis of crobarbatic acid has been achieved through different routes. One approach involves anodic cyclization reactions, which have been used to construct a cyclic product with a tetrasubstituted carbon. This method has the advantage of establishing relative stereochemistry opposite to that obtained from traditional cyclization reactions . Another method employs oxidative rearrangement of 2-alkoxy-3,4-dihydro-2H-pyrans, leading to the stereocontrolled formation of 4,5-cis-disubstituted tetrahydrofuranones, which are key intermediates in the synthesis of crobarbatic acid . Additionally, a five-step synthesis sequence has been reported, which allows for high yield and control of both relative and absolute stereochemistry, with the key step being the Birch reductive alkylation of a chiral furoic acid .
Molecular Structure Analysis
The molecular structure of crobarbatic acid is characterized by the presence of a tetrasubstituted carbon and a complex arrangement of functional groups. The stereochemistry of crobarbatic acid is crucial, as it determines the compound's physical and chemical properties. X-ray crystallography has been used to unambiguously prove the stereochemistry of synthetic intermediates and the final product, trans-crobarbatic acid .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of crobarbatic acid are diverse and include anodic cyclization, oxidative rearrangement, and Birch reductive alkylation. These reactions are carefully designed to control the stereochemistry of the molecule, which is a critical aspect of the synthesis. The use of dimethyldioxirane or MTO/urea–H2O2 followed by Jones oxidation is a notable example of the oxidative processes used to achieve the desired rearrangement and formation of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of crobarbatic acid are not detailed in the provided papers, the general principles of organic chemistry suggest that the compound's properties would be influenced by its molecular structure and stereochemistry. The presence of multiple chiral centers and functional groups would affect properties such as solubility, melting point, and reactivity. The synthesis methods described in the papers aim to control these properties through precise manipulation of the molecule's stereochemistry .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Crobarbatine has been a focus of research in organic chemistry, particularly in the context of anodic cyclization reactions. A notable study by Xu, Brandt, and Moeller (2008) reported the synthesis of (−)-crobarbatic acid, utilizing a vinyl-substituted ketene dithioacetal as a coupling partner in an anodic cyclization reaction. This process enabled the construction of a cyclic product with a tetrasubstituted carbon, showcasing a significant advancement in the synthesis of complex organic molecules (Xu, Hai‐Chao, Brandt, J. D., & Moeller, K., 2008).
Applications in Biomedical Research
- While specific studies on this compound in the context of biomedical applications are limited, the broader field of biomedical research includes the use of advanced techniques and methodologies that could potentially be applied to the study of this compound in the future. For instance, genome resource banking, as described by Agca (2012), involves the collection and storage of biomaterials for biomedical research, which could be relevant for studying this compound's biological effects (Agca, Y., 2012).
Technological Advancements in Scientific Research
- The progress in scientific research methodologies, as highlighted in several studies, provides a context for future research on substances like this compound. For example, Lopez and Romary (2015) discussed GROBID, a software for extracting information from scientific texts, which could be instrumental in gathering and analyzing data on this compound (Lopez, Patrice & Romary, Laurent, 2015).
Propiedades
IUPAC Name |
(1R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-7-12(17)21-11-4-6-16-5-3-10(13(11)16)8-20-14(18)15(9,2)19/h3,9,11,13,19H,4-8H2,1-2H3/t9-,11+,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHGOLJMYRJHB-AGNJHWRGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)
![4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037517.png)
![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B3037524.png)
![8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B3037526.png)
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(2-methoxyphenyl)ethenesulfonamide](/img/structure/B3037527.png)
![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)
![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)
methanone](/img/structure/B3037533.png)